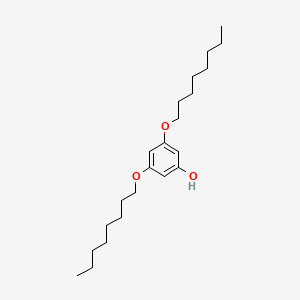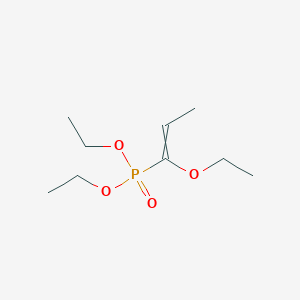
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and may be conducted under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using efficient catalytic systems. The use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination is one such method. This approach provides high yields and can be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form new phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically conducted under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl (1-ethoxyprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This interaction can lead to the inhibition of enzymes that utilize phosphorus-containing substrates. The compound can also participate in various biochemical pathways, affecting cellular processes and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (1-hydroxyethyl)phosphonate: Similar in structure but contains a hydroxyl group instead of an ethoxy group.
Diethyl 1-phenylethyl phosphonate: Contains a phenyl group, making it more hydrophobic and suitable for different applications.
Diethyl (1-cyanoethyl)phosphonate: Contains a cyano group, which imparts different reactivity and applications.
Uniqueness
Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate is unique due to its ethoxy group, which provides distinct reactivity and stability compared to other phosphonate compounds. This makes it particularly useful in specific synthetic applications and industrial processes .
Eigenschaften
CAS-Nummer |
92509-26-7 |
|---|---|
Molekularformel |
C9H19O4P |
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1-ethoxyprop-1-ene |
InChI |
InChI=1S/C9H19O4P/c1-5-9(11-6-2)14(10,12-7-3)13-8-4/h5H,6-8H2,1-4H3 |
InChI-Schlüssel |
KVHRZHCYCBKRHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


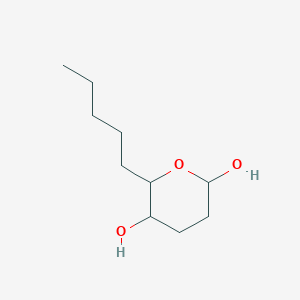
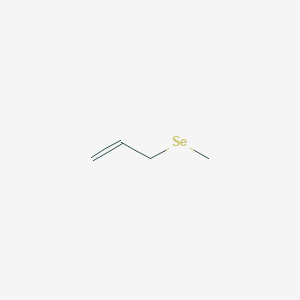
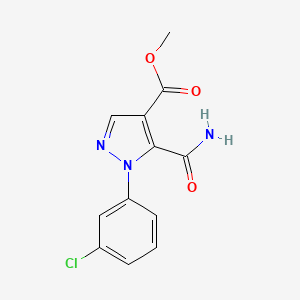
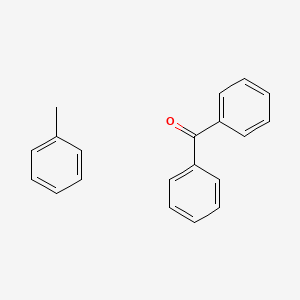

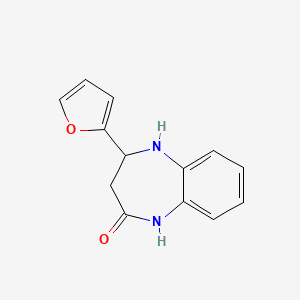
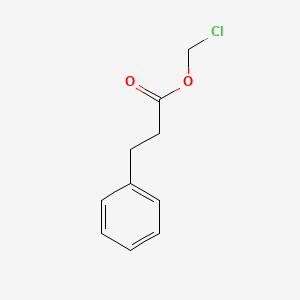
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)


![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
